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molecular formula C9H3ClO4 B047797 Trimellitic anhydride chloride CAS No. 1204-28-0

Trimellitic anhydride chloride

Cat. No. B047797
M. Wt: 210.57 g/mol
InChI Key: NJMOHBDCGXJLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980969B2

Procedure details

Trimellitic acid anhydride chloride (50 g, 0.240 mol) is dissolved in 150 mL acetone in a 3-neck flask under nitrogen. The flask is cooled in an ice bath. A solution of AFM-caprolactone intermediate (82.05 g, 0.12 mol), and pyridine (19.0 g, 0.240 mol) in 80 ml of acetone is added slowly through a dropping funnel while continuously stirring the cold solution. After addition is completed, the flask contents are continuously stirred at room temperature for 4 hours. Water (4.32 g, 0.240 mol) is added and the solution is stirred continuously at room temperature overnight. The solids formed are removed by vacuum filtration and washed with acetone. The filtrate is concentrated and dried to yield the product
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
82.05 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.32 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7](Cl)=[O:8])=[CH:5][C:4]2[C:10]([O:12][C:13](=[O:14])[C:3]=2[CH:2]=1)=[O:11].C1(=O)[O:21]CCCCC1.N1C=CC=CC=1.[OH2:29]>CC(C)=O>[C:13]([OH:12])(=[O:14])[C:3]1[C:4](=[CH:5][C:6](=[CH:1][CH:2]=1)[C:7]([OH:21])=[O:8])[C:10]([OH:11])=[O:29]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)Cl)C(=O)OC2=O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
82.05 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
19 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
4.32 g
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while continuously stirring the cold solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled in an ice bath
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the flask contents are continuously stirred at room temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the solution is stirred continuously at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids formed
CUSTOM
Type
CUSTOM
Details
are removed by vacuum filtration
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield the product

Outcomes

Product
Name
Type
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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